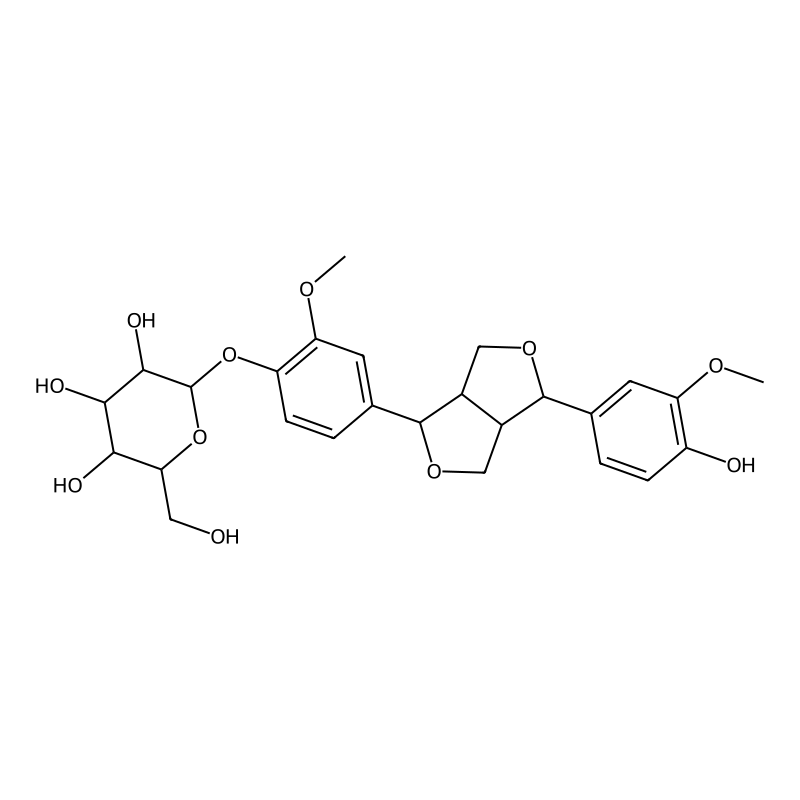

(+)-Piresil-4-O-beta-D-glucopyraside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Pinoresinol 4-O-beta-D-glucopyranoside (PG) is a naturally occurring lignan found in various plants, including sesame seeds, flaxseeds, and Eucommia ulmoides [, ]. Recent scientific research has explored the potential applications of PG in various areas, highlighting its potential health benefits. Here are some key areas of research:

Antidiabetic Activity

Studies suggest that PG possesses antidiabetic properties. It has been shown to inhibit alpha-glucosidase, an enzyme responsible for carbohydrate breakdown in the small intestine []. This inhibition can potentially help regulate blood sugar levels, making PG a potential candidate for research on type 2 diabetes management [].

Antioxidant Activity

PG exhibits significant antioxidant activity, as demonstrated in various in vitro assays []. These studies suggest that PG can scavenge free radicals and protect cells from oxidative stress, which is implicated in various chronic diseases [].

Hepatoprotective Activity

Research indicates that PG may possess hepatoprotective properties. Studies have shown that PG can reduce liver damage markers in animal models, suggesting its potential role in protecting the liver from various injuries [].

(+)-Piresil-4-O-beta-D-glucopyraside is a glycoside compound derived from the plant Forsythia, known for its potential therapeutic properties. This compound features a glucose moiety linked to a piresil group, which contributes to its biological activity. Its chemical structure can be described by the formula C₁₁H₁₄O₇, and it is soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies .

- Antioxidant activity: The phenolic hydroxyl groups in the pinoresinol core might act as free radical scavengers, protecting cells from oxidative damage [].

- Estrogenic effects: The structure of pinoresinol 4-O-beta-D-glucopyranoside shares some similarities with the female sex hormone estrogen. It may have weak estrogenic or antiestrogenic properties depending on biological context, but more research is needed [].

The chemical reactivity of (+)-Piresil-4-O-beta-D-glucopyraside primarily involves glycosidic bond formation and hydrolysis. Hydrolysis can occur in the presence of acids or enzymes, leading to the release of the aglycone (piresil) and glucose. These reactions are crucial for understanding its metabolism and bioavailability in biological systems. Additionally, this compound may undergo oxidation or reduction reactions under specific conditions, affecting its pharmacological properties.

Research indicates that (+)-Piresil-4-O-beta-D-glucopyraside exhibits various biological activities, including antioxidant and anti-inflammatory effects. These properties make it a candidate for therapeutic applications in conditions characterized by oxidative stress and inflammation. Studies have shown that the compound can modulate cellular pathways associated with these conditions, providing potential benefits in treating diseases such as cancer and cardiovascular disorders .

The synthesis of (+)-Piresil-4-O-beta-D-glucopyraside can be achieved through several methods:

- Enzymatic Synthesis: Utilizing β-glucosidases to facilitate the glycosylation of piresil with glucose.

- Chemical Synthesis: Employing chemical reagents to form the glycosidic bond between the piresil aglycone and glucose.

- Extraction from Natural Sources: Isolating the compound from Forsythia species through solvent extraction and purification techniques.

These methods highlight the versatility in synthesizing this compound for research and potential therapeutic use.

(+)-Piresil-4-O-beta-D-glucopyraside has applications in various fields:

- Pharmaceuticals: Investigated for its antioxidant and anti-inflammatory properties.

- Nutraceuticals: Potential use as a dietary supplement due to its health benefits.

- Cosmetics: Explored for incorporation into skincare products due to its skin-protective effects.

The compound's ability to modulate biological pathways makes it valuable in developing new therapeutic agents.

Interaction studies involving (+)-Piresil-4-O-beta-D-glucopyraside focus on its binding affinity with various receptors and enzymes. Research suggests that it may interact with antioxidant enzymes, enhancing their activity, which could contribute to its protective effects against oxidative damage. Additionally, studies on its interaction with cellular signaling pathways reveal insights into how this compound exerts its biological effects .

Several compounds share structural similarities with (+)-Piresil-4-O-beta-D-glucopyraside. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quercetin 4'-O-beta-D-glucoside | Flavonoid glycoside; antioxidant properties | Anti-inflammatory, anticancer |

| 4-Nitrophenyl beta-D-glucoside | Contains a nitrophenyl group; used in enzymatic assays | Substrate for enzyme studies |

| Methyl 4-O-methyl-beta-D-glucopyranoside | Methylated glucoside; modified sugar structure | Potentially altered bioactivity |

While these compounds share some structural characteristics, (+)-Piresil-4-O-beta-D-glucopyraside is unique due to its specific aglycone structure derived from piresil, contributing distinct biological activities and applications that may not be present in other glycosides.

(+)-Piresil-4-O-beta-D-glucopyraside represents one of the most significant bioactive compounds found in Forsythia suspensa and Prunus domestica, with distinct distribution patterns and concentration levels across these botanical sources [1] [3] [6]. In Forsythia suspensa, this lignan glycoside serves as the main active furanoid lignan component, being extracted primarily from the fruit of this medicinal plant [1] [3]. The compound demonstrates a notable concentration gradient within different plant parts, with the leaves of Forsythia suspensa containing substantially higher levels than the fruit [22]. Quantitative analyses have established that pinoresinol β-d-glucoside concentrations in Forsythia suspensa leaves range from 0.3 to 2 percent of dry weight, representing a two-fold higher concentration compared to the fruit tissue [22].

The distribution pattern in Prunus domestica follows a different profile, where (+)-Piresil-4-O-beta-D-glucopyraside has been identified as a predominant constituent of prune fruits [6] [25]. Isolation studies from Prunus domestica methanol extracts have confirmed the structural identity of this compound through comprehensive one-dimensional and two-dimensional nuclear magnetic resonance analyses [25]. The compound appears to be particularly concentrated in the edible fruit portions of Prunus domestica, where it contributes to the antioxidant and anti-inflammatory properties associated with prune consumption [6] [25].

Commercial extracts of Forsythia suspensa consistently demonstrate the presence of (+)-Piresil-4-O-beta-D-glucopyraside, as confirmed through capillary zone electrophoresis methods that can simultaneously separate eight different lignans within fifteen minutes [31] [36]. These analytical techniques have validated the compound's consistent presence across various commercial preparations, establishing its importance as a quality control marker for Forsythia suspensa products [31].

Table 1: Distribution in Forsythia suspensa and Prunus domestica

| Plant Species | Plant Part | Concentration Range | Analytical Method | Reference Citation |

|---|---|---|---|---|

| Forsythia suspensa | Fruit | Main active furanoid lignan | High-performance liquid chromatography-mass spectrometry | AbMole (2024) |

| Forsythia suspensa | Leaves | 0.3-2% dry weight | High-performance liquid chromatography quantification | Endo et al. (2021) |

| Forsythia suspensa | Commercial Extract | Detected in commercial products | Capillary zone electrophoresis | Zhang et al. (2018) |

| Prunus domestica | Fruit (Prunes) | Predominant constituent | Nuclear magnetic resonance identification | Youssef et al. (2020) |

| Prunus domestica | Methanol Extract | Isolated compound | Chromatographic isolation | Potent Lignan Study (2020) |

Biosynthetic Roles in Tinospora sinensis and Eucommia ulmoides

The biosynthetic pathways leading to (+)-Piresil-4-O-beta-D-glucopyraside formation in Tinospora sinensis and Eucommia ulmoides involve complex phenylpropanoid metabolic networks that demonstrate tissue-specific expression patterns [9] [10] [12]. In Tinospora sinensis, the compound functions as a secondary metabolite derived from the phenylpropanoid pathway, where it has been isolated from stem tissues alongside thirteen other known compounds [9]. The biosynthesis involves the stereospecific coupling of coniferyl alcohol units through dirigent protein-mediated reactions, followed by glucosylation reactions that attach the β-d-glucopyranosyl moiety to the pinoresinol backbone [28] [30].

Eucommia ulmoides demonstrates particularly robust biosynthetic capacity for lignan glycoside production, with (+)-pinoresinol-O-β-D-glucopyranoside being isolated and purified from this ancient Chinese medicinal plant [12] [14]. The biosynthetic machinery in Eucommia ulmoides involves coordinated expression of multiple enzyme families, including dirigent proteins for initial coupling reactions and uridine diphosphate glycosyltransferases for the final glucosylation step [30]. Research has identified that the compound exhibits significant antiviral activities against influenza A virus strains, with fifty percent inhibition concentration values of 408.81±5.24 micrograms per milliliter against A/PR/8/34 (H1N1) and 176.24±4.41 micrograms per milliliter against A/Guangzhou/GIRD07/09 (H1N1) [12] [14].

The biosynthetic regulation in both plant species involves transcriptional control mechanisms that coordinate lignan production with developmental and environmental signals [10] [28]. High-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry analyses of Tinospora sinensis have revealed that (+)-Piresil-4-O-beta-D-glucopyraside represents one of sixty non-diterpenoid constituents, highlighting the complex biosynthetic network within this medicinal plant [10]. The compound's biosynthesis appears to be particularly active in stem tissues, where it contributes to the plant's traditional therapeutic properties [9] [10].

Table 2: Biosynthetic Roles in Tinospora sinensis and Eucommia ulmoides

| Plant Species | Tissue/Part | Biosynthetic Role | Concentration/Activity | Biological Function | Reference Citation |

|---|---|---|---|---|---|

| Tinospora sinensis | Stems | Secondary metabolite | Pinoresinol-4'-O-β-D-glucopyranoside isolated | Nitric oxide inhibition | Liu et al. (2022) |

| Tinospora sinensis | Root extract | Phenylpropanoid pathway product | Detected among 60 constituents | Traditional medicine constituent | High-performance liquid chromatography-LTQ-Orbitrap study (2018) |

| Eucommia ulmoides | Oliver bark | Anti-inflammatory lignan | IC50: 408.81±5.24 µg/ml (H1N1) | Influenza virus inhibition | Wang et al. (2019) |

| Eucommia ulmoides | Lignan glycoside extract | Antiviral compound | 176.24±4.41 µg/ml (H1N1) | Anti-inflammatory activity | Spandidos study (2019) |

Ecological Function in Plant Defense Mechanisms

(+)-Piresil-4-O-beta-D-glucopyraside plays crucial roles in plant defense mechanisms through multiple interconnected pathways that enhance resistance to biotic and abiotic stresses [13] [15] [16]. The compound contributes to physical barrier formation through its involvement in lignin deposition processes, where it enhances cell wall lignification that provides mechanical protection against pathogen invasion [16] [17]. Research has demonstrated that lignin-based barriers function as critical components of plant immunity by restricting pathogen movement and limiting their access to host nutrients [16] [17].

The antioxidant properties of (+)-Piresil-4-O-beta-D-glucopyraside represent a fundamental aspect of its defensive function, with the compound demonstrating significant free radical scavenging capacity [6] [25]. Quantitative analyses using 2,2-diphenyl-1-picrylhydrazyl assays have established an fifty percent inhibition concentration of 44.2±0.5 micrograms per milliliter, indicating potent antioxidant activity [25]. The total antioxidant capacity reaches 737.7±28.9 micromoles per gram relative to Trolox, demonstrating substantial protective potential against oxidative stress [25].

The compound's antimicrobial properties contribute significantly to pathogen resistance mechanisms in plants [13] [15]. Lignans, including (+)-Piresil-4-O-beta-D-glucopyraside, function as phytoalexins that accumulate at infection sites and directly inhibit fungal and bacterial growth [13] [15]. The ecological significance extends to cell wall reinforcement, where the compound participates in secondary wall thickening processes that enhance structural integrity and mechanical strength [16] [17].

Reactive oxygen species scavenging represents another critical defensive function, where (+)-Piresil-4-O-beta-D-glucopyraside helps mitigate oxidative damage during stress responses [13] [25]. The compound's ability to neutralize harmful reactive oxygen species protects cellular components and maintains metabolic function during pathogen attack or environmental stress [13] [25]. Studies have shown that lignan-mediated defense responses involve coordinated activation of multiple signaling pathways that enhance overall plant resistance [13] [15].

Table 3: Ecological Function in Plant Defense Mechanisms

| Defense Mechanism | Specific Function | Molecular Target | Effectiveness | Supporting Evidence |

|---|---|---|---|---|

| Physical barrier formation | Lignin deposition enhancement | Cell wall lignification | Increased disease resistance | Lignin-based barrier studies |

| Antioxidant activity | Free radical neutralization | 2,2-diphenyl-1-picrylhydrazyl radicals | IC50: 44.2±0.5 µg/ml | 2,2-diphenyl-1-picrylhydrazyl scavenging assay |

| Pathogen resistance | Antimicrobial activity | Fungal pathogens | Pathogen growth inhibition | Plant immunity research |

| Cell wall reinforcement | Secondary wall thickening | Cellulose-lignin matrix | Enhanced structural integrity | Cell wall analysis |

| Reactive oxygen species scavenging | Oxidative stress mitigation | Reactive oxygen species | Total antioxidant capacity: 737.7±28.9 µmol/g | Antioxidant capacity testing |

Quantitative Variation Across Plant Tissues and Developmental Stages

The accumulation patterns of (+)-Piresil-4-O-beta-D-glucopyraside demonstrate significant tissue-specific and developmental stage-dependent variations across different plant species [18] [19] [20] [24]. In Forsythia suspensa, quantitative analyses reveal that leaf tissues consistently maintain higher concentrations compared to fruit tissues, with leaves containing 0.3-2 percent dry weight compared to lower concentrations in fruits [22]. This distribution pattern reflects the compound's primary role in photosynthetic tissue defense and metabolic regulation [22].

Developmental stage variations show complex temporal patterns that vary among plant species [18] [20] [29]. In coconut (Cocos nucifera), lignan metabolite content follows a dynamic pattern where total lignan content initially decreases, then increases, and gradually decreases after the maturity stage [18]. The Wenye Number 5 variety demonstrates peak lignan content at two months of fruit age, reaching 44,23,499 nanomoles per gram, which represents 1.38 times higher than local coconut varieties [18].

Tissue-specific accumulation patterns demonstrate remarkable diversity across plant organs [19] [20] [24]. In Phyllanthus niruri, quantitative determination studies reveal that lignans achieve highest concentrations in leaf tissues throughout the complete growth cycle, while root tissues consistently show the lowest accumulation levels [20]. The concentration patterns change significantly during plant development, with niranthin concentrations increasing from June through July (encompassing seedling, flowering, and early fruiting periods) before declining in August [20].

Arabidopsis thaliana studies provide detailed insights into the molecular mechanisms underlying tissue-specific accumulation [21] [24]. Root tissues serve as primary sites for lignan glucoside accumulation, with uridine diphosphate glucose:lignan glucosyltransferase UGT71C1 playing crucial roles in glucosylation reactions [24]. Loss-of-function mutants demonstrate reduced lariciresinol glucoside levels, confirming the importance of specific enzymes in tissue-specific accumulation patterns [24].

Flax (Linum usitatissimum) represents a well-characterized system where secoisolariciresinol diglucoside accumulates predominantly in seed coat tissues rather than embryos [26]. Laser microdissection studies combined with spatiotemporal analysis reveal that lignan biosynthesis occurs primarily in specific cell types within developing seeds [26]. The pinoresinol-lariciresinol reductase gene shows strong expression in seed coat tissues, correlating with enhanced lignan accumulation during seed development [26].

Table 4: Quantitative Variation Across Plant Tissues and Developmental Stages

| Plant System | Tissue Type | Developmental Stage | Concentration Pattern | Quantitative Data | Reference |

|---|---|---|---|---|---|

| Forsythia suspensa | Leaves vs. Fruits | Mature plant | Higher in leaves (0.3-2%) | 2-fold higher than fruit | Forsythia leaves study (2021) |

| Phyllanthus niruri | Leaves vs. Roots vs. Stems | Full growth cycle | Highest in leaves | Lowest in roots | High-performance liquid chromatography quantification (2024) |

| Coconut (Cocos nucifera) | Coconut water | 2-12 months | Peak at 2 months (Wenye Number 5) | 44,23,499 nmol/g at peak | Computed tomography imaging study (2024) |

| Flax (Linum usitatissimum) | Seed coat | Seed development | Predominantly in seed coat | Major lignan component | Microdissection study (2016) |

| Arabidopsis thaliana | Root tissue | Various growth stages | Root-specific accumulation | Reduced in ugt71c1 mutant | UGT71C1 study (2014) |

The formation of (+)-pinoresinol, the aglycone component of (+)-Piresil-4-O-beta-D-glucopyraside, initiates through sophisticated monolignol oxidative coupling mechanisms that represent the foundational steps of lignan biosynthesis [1] [2]. These mechanisms involve the systematic generation of phenoxy radicals from monolignol precursors through one-electron oxidation processes catalyzed by specific oxidative enzymes.

The primary enzymatic machinery responsible for monolignol oxidative coupling comprises peroxidases and laccases, which catalyze the critical one-electron oxidation of monolignols including p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol [1] [2]. Peroxidases require hydrogen peroxide as a co-substrate and function through a catalytic cycle involving compound I and compound II intermediates, ultimately generating resonance-stabilized phenoxy radicals. These phenoxy radicals exhibit multiple resonance structures, with electron density distributed across the aromatic ring and propyl side chain, facilitating subsequent coupling reactions [1].

Laccase enzymes complement peroxidase activity by utilizing molecular oxygen as the terminal electron acceptor, reducing it to water while simultaneously oxidizing monolignol substrates. The copper centers within laccase active sites undergo cyclic oxidation-reduction processes, enabling continuous phenoxy radical generation without requiring additional cofactors beyond molecular oxygen [2] [3].

The oxidative coupling process proceeds through a radical-radical termination mechanism where two phenoxy radicals combine to form carbon-carbon or carbon-oxygen bonds. The regioselectivity of this coupling reaction determines the specific linkage pattern, with 8-8′ (beta-beta) coupling being predominant for pinoresinol formation. The coupling reaction exhibits remarkable diversity in the absence of controlling factors, producing heterogeneous mixtures of dimeric products with varying linkage patterns including 8-8′, 8-5′, and 8-O-4′ bonds [1] [4].

Manganese peroxidase represents an additional oxidative mechanism that operates through a redox shuttle system. This enzyme generates manganese(III) species that function as diffusible oxidants, capable of initiating monolignol polymerization without direct enzyme-substrate contact. The redox shuttle mechanism facilitates polymer-monolignol coupling rather than monolignol-monolignol dimerization, promoting one-by-one addition to growing lignin chains [2].

Recent investigations have identified NADPH oxidase and diamine oxidase as auxiliary enzymes contributing to the oxidative coupling environment. NADPH oxidase generates hydrogen peroxide necessary for peroxidase activity, while diamine oxidase participates in polyamine-mediated signaling pathways that regulate the expression of oxidative coupling enzymes [5] [6].

Table 1: Enzymatic Components in Monolignol Oxidative Coupling

| Enzyme Type | Function | Substrate Specificity | Product Formation |

|---|---|---|---|

| Peroxidases | Catalyze one-electron oxidation of monolignols to form phenoxy radicals | p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol | Phenoxy radicals with resonance stabilization |

| Laccases | Catalyze oxidative coupling reactions of phenoxy radicals | Phenoxy radicals from monolignols | Coupled dimeric products including (+)-pinoresinol |

| NADPH Oxidase | Generate hydrogen peroxide for peroxidase-mediated reactions | NADPH | H2O2 for oxidative enzyme activity |

| Diamine Oxidase | Participate in oxidative radical formation pathways | Polyamines | H2O2 and signaling molecules |

| Manganese Peroxidase | Initiate polymerization via redox shuttle mechanism | Manganese(II) ions | Mn(III) species for electron transfer |

Role of Dirigent Proteins in Stereoselective Formation

Dirigent proteins represent a unique class of regulatory proteins that impose stereochemical control on otherwise random phenoxy radical coupling reactions, thereby enabling the stereoselective formation of specific lignan isomers including the (+)-pinoresinol component of (+)-Piresil-4-O-beta-D-glucopyraside [7] [4]. These proteins exhibit no intrinsic oxidative activity but function as molecular templates that orient substrate radicals in precise spatial arrangements conducive to stereospecific bond formation.

The archetypal dirigent protein FiDIR1 from Forsythia intermedia directs the exclusive formation of (+)-pinoresinol from coniferyl alcohol radicals generated by oxidative enzymes [7]. In vitro reconstitution experiments demonstrate that while coniferyl alcohol oxidation in the absence of dirigent proteins yields heterogeneous mixtures of dimeric products, the presence of FiDIR1 results in highly enriched (+)-pinoresinol formation with concurrent suppression of alternative coupling products.

Structural characterization of the Arabidopsis thaliana dirigent protein AtDIR6 has provided crucial insights into the molecular mechanisms underlying stereoselective control. AtDIR6 forms a trimeric structure with each monomer containing an eight-stranded antiparallel beta-barrel architecture. The protein exhibits spatially separated binding cavities that accommodate substrate radicals in a two-lobed configuration, with each lobe lined by conserved hydrophilic residues including essential aspartic acid residues [4].

The stereoselective mechanism operates through precise positioning of aromatic rings within the dirigent protein binding pockets, while propionyl side chains are oriented to face each other for radical-radical coupling. The exact stereochemical outcome depends on the spatial arrangement of side chains during the coupling process. For (+)-pinoresinol formation, si-si face coupling occurs, yielding the R,R-configured bisquinone methide intermediate that cyclizes to produce (+)-pinoresinol [4].

Enantiocomplementary dirigent proteins demonstrate the capacity for opposite stereochemical control. AtDIR6 directs the formation of (-)-pinoresinol through re-re face coupling, producing the S,S-configured bisquinone methide precursor. This stereochemical diversity among dirigent proteins enables plants to synthesize both enantiomers of pinoresinol according to specific developmental or environmental requirements [4] [8].

The functional importance of dirigent proteins extends beyond simple stereochemical control to encompass regioselectivity determination. These proteins ensure 8-8′ linkage formation while excluding alternative coupling modes that would produce structurally distinct lignan families. Mutational analysis of key residues within dirigent protein active sites confirms the essential role of conserved amino acids in maintaining both regioselectivity and enantioselectivity [4].

Recent discoveries have expanded the functional scope of dirigent proteins to include additional coupling reactions beyond classical lignan formation. The tomato dirigent protein SlDIR functions as a stereoselective BC-ring-forming factor in strigolactone biosynthesis, demonstrating the broader applicability of dirigent-mediated stereochemical control in plant secondary metabolism [9].

Table 2: Dirigent Protein Characteristics and Stereoselective Formation

| Dirigent Protein | Stereochemical Product | Crystal Structure Resolution | Mechanism Features | Essential Residues |

|---|---|---|---|---|

| FiDIR1 (Forsythia intermedia) | (+)-pinoresinol | Not determined | Homodimer with two substrate binding sites | Not fully characterized |

| AtDIR6 (Arabidopsis thaliana) | (-)-pinoresinol | 1.4 Å | Eight-stranded antiparallel β-barrel, trimeric structure | Conserved aspartic acids, hydrophilic residues |

| SlDIR (Solanum lycopersicum) | Orobanchol | Not determined | Controls BC-ring formation stereochemistry | Not characterized |

| VdtD (Fungal) | Stereoselective coupling control | Not determined | Controls multicopper oxidase stereoselectivity | Not characterized |

| IiDIR1/IiDIR2 (Isatis indigotica) | Pinoresinol formation | Not determined | Regulates lignan pathway coupling | Not characterized |

Glycosylation Patterns via UDP-Glucosyltransferases

The formation of (+)-Piresil-4-O-beta-D-glucopyraside from its aglycone (+)-pinoresinol requires specific glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs), which represent a diverse superfamily of enzymes responsible for transferring glucose moieties from UDP-glucose to acceptor molecules [10] [11]. These enzymes exhibit remarkable substrate specificity and regioselectivity, enabling the precise attachment of glucose units to specific hydroxyl groups on lignan structures.

UDP-glucosyltransferases operate through an inverting mechanism involving SN2-like direct displacement reactions that reverse the anomeric carbon configuration of the UDP-sugar donor. The catalytic process comprises two sequential steps: deprotonation of the acceptor molecule's hydroxyl group followed by nucleophilic attack on the anomeric carbon of UDP-glucose [10]. The deprotonation step is typically mediated by a conserved histidine residue located at the enzyme's N-terminus, which forms a catalytic triad with a nearby aspartate residue.

The UGT71B family demonstrates particular relevance to lignan glycosylation, with members such as IiUGT71B5 efficiently catalyzing the formation of pinoresinol glucosides. These enzymes exhibit dual functionality, producing both monoglucosides and diglucosides through sequential glycosylation reactions [11]. The IiUGT71B5a enzyme demonstrates high efficiency in converting pinoresinol to pinoresinol 4-O-beta-D-glucopyranoside, while also facilitating the formation of diglucoside products through secondary glycosylation events.

Kinetic analysis reveals that different UGT family members exhibit varying catalytic efficiencies toward lignan substrates. IiUGT4 demonstrates superior catalytic efficiency compared to IiUGT1 or IiUGT71B5a for lariciresinol glycosylation, indicating substrate-specific evolutionary optimization [11]. These kinetic differences reflect structural variations in enzyme active sites that accommodate lignan substrates with different geometric configurations and electronic properties.

The substrate specificity of lignan-glycosylating UGTs encompasses multiple carbon skeleton types including furan (lariciresinol), furofuran (pinoresinol), dibenzylbutyrolactone (matairesinol), and dibenzylbutane (secoisolariciresinol) structures. This broad specificity enables comprehensive glycosylation of lignan biosynthetic intermediates and final products, facilitating their transport, storage, and biological activity modulation [11].

Regioselectivity patterns in lignan glycosylation depend on both enzyme specificity and substrate accessibility. For pinoresinol glycosylation, the 4-hydroxyl group represents the primary site of glucose attachment, producing pinoresinol 4-O-beta-D-glucopyranoside as the major product. Alternative regioselectivity patterns may occur with different UGT enzymes or under specific cellular conditions, generating isomeric glucosides with glucose attached to alternative hydroxyl positions [11].

The UGT74S family demonstrates specialized function in secoisolariciresinol glycosylation, particularly in flax seeds where UGT74S1 catalyzes the formation of secoisolariciresinol diglucoside (SDG). This enzyme exhibits high expression levels in seed coat tissues and demonstrates specific affinity for secoisolariciresinol substrates, facilitating the accumulation of SDG as a major storage compound [12].

Transcriptional regulation of lignan-glycosylating UGTs involves complex networks of transcription factors and signaling pathways. The expression of these enzymes correlates with lignan accumulation patterns across different plant tissues, with highest expression typically observed in roots and leaves where lignan biosynthesis is most active [11].

Table 3: UDP-Glucosyltransferase Families and Glycosylation Patterns

| UGT Family | Substrate Specificity | Glycosylation Pattern | Product Examples | Regulatory Role |

|---|---|---|---|---|

| UGT71B | Pinoresinol, lariciresinol | Monoglucoside and diglucoside formation | Pinoresinol 4-O-β-D-glucopyranoside | Lignan stability and transport |

| UGT72 | Various phenylpropanoids | O-glycosylation and glucose ester formation | Various lignan glucosides | Enhanced solubility and bioavailability |

| UGT74S | Secoisolariciresinol | Sequential glycosylation to form SDG | Secoisolariciresinol diglucoside (SDG) | Storage form in flax seeds |

| UGT94 | Ginsenosides, diverse substrates | Sugar chain elongation | Complex ginsenoside structures | Bioactivity modulation |

| UGT73C | Pinoresinol glycosylation | Pathogen-induced glycosylation | Pinoresinol glycosides | Plant immune response enhancement |

Pinoresinol-Lariciresinol Reductase (PLR) Interactions

Pinoresinol-lariciresinol reductases represent crucial enzymes in the lignan biosynthetic pathway that catalyze the NADPH-dependent reduction of (+)-pinoresinol to downstream lignan products, thereby influencing the metabolic flux that ultimately determines the availability of substrate for (+)-Piresil-4-O-beta-D-glucopyraside formation [13] [14]. These enzymes exhibit remarkable substrate specificity and stereoselectivity, enabling the precise control of lignan structural diversity within plant cells.

The structural architecture of PLR enzymes reveals a conserved head-to-tail homodimeric organization where the catalytic pocket comprises structural elements from both monomers. Crystallographic analysis of IiPLR1 from Isatis indigotica demonstrates that the beta4 loop covers the active site pocket, with residue 98 serving as a critical determinant of catalytic specificity [14] [15]. This loop region exhibits conformational flexibility that accommodates different substrate geometries while maintaining stereochemical control.

Functional characterization reveals distinct substrate preferences among different PLR isoforms. IiPLR1 efficiently converts (+)-pinoresinol to (+)-lariciresinol, while TpPLR2 from Taiwania cryptomerioides demonstrates higher propensity for catalyzing the conversion of (+)-pinoresinol to (-)-secoisolariciresinol [16] [17]. These functional differences arise from subtle structural variations in active site architecture that influence substrate binding orientation and reaction stereochemistry.

The catalytic mechanism of PLR enzymes involves NADPH as the obligate cofactor for the reduction process. The enzyme utilizes a ternary complex mechanism where NADPH binding precedes substrate binding, facilitating the proper orientation of reducing equivalents relative to the substrate's carbonyl groups. The reduction proceeds through formation of a covalent enzyme-substrate intermediate that ensures stereochemical fidelity of the product [14].

Substrate specificity extends beyond the primary pinoresinol substrate to encompass various lignan intermediates including lariciresinol, enabling sequential reduction reactions that produce secoisolariciresinol as the terminal product. The bifunctional nature of many PLR enzymes allows them to catalyze both reduction steps within the lignan biosynthetic sequence, streamlining metabolic flux through the pathway [13] [14].

Structure-guided mutagenesis experiments demonstrate that substrate specificity can be engineered through targeted modifications of key active site residues. Mutation of residue 98 within the beta4 loop effectively switches the substrate preferences of IiPLR1 and AtPrR2, confirming the critical role of this position in determining catalytic specificity [14]. These engineering approaches provide valuable tools for optimizing lignan production in biotechnological applications.

The regulatory control of PLR activity involves multiple levels including transcriptional, post-transcriptional, and allosteric mechanisms. Expression of PLR genes correlates with lignan accumulation patterns across different tissues and developmental stages, with highest expression typically observed in cambial and secondary wood tissues where lignan biosynthesis is most active [16] [18].

Protein-protein interactions between PLR enzymes and other pathway components may facilitate metabolic channeling and coordinate flux through the lignan biosynthetic network. Co-localization studies suggest that PLR enzymes associate with upstream enzymes including dirigent proteins and downstream enzymes such as secoisolariciresinol dehydrogenase, forming functional metabolons that enhance pathway efficiency [16].

Table 4: Pinoresinol-Lariciresinol Reductase Characteristics

| PLR Enzyme | Substrate Preference | Cofactor Requirement | Crystal Structure Features | Key Regulatory Residue |

|---|---|---|---|---|

| IiPLR1 (Isatis indigotica) | (+)-pinoresinol to (+)-lariciresinol | NADPH | Head-to-tail homodimer | Position 98 in β4 loop |

| TpPLR2 (Taiwania cryptomerioides) | (+)-pinoresinol to (-)-secoisolariciresinol | NADPH | Similar to IiPLR1 | Similar structural elements |

| AtPrR1/AtPrR2 (Arabidopsis) | Pinoresinol reduction | NADPH | Characterized structure | β4 loop involvement |

| LuPLR (Linum usitatissimum) | Sequential reduction pathway | NADPH | Not determined | Not characterized |

| FiPLR (Forsythia intermedia) | Pinoresinol and lariciresinol reduction | NADPH | Not determined | Not characterized |

Transcriptional Regulation of Lignan Biosynthesis Genes

The coordinated expression of genes involved in (+)-Piresil-4-O-beta-D-glucopyraside biosynthesis requires sophisticated transcriptional regulatory networks that integrate developmental, environmental, and metabolic signals to control lignan production [19] [20]. These regulatory mechanisms ensure temporal and spatial coordination of enzyme expression while responding to changing cellular demands for lignan compounds.

MYB transcription factors represent primary regulators of lignan biosynthetic gene expression, with AtMYB85 and AtMYB46 serving as key activators of monolignol biosynthetic pathways that provide precursors for lignan formation [20]. AtMYB85 functions as a direct activator of lignin biosynthesis genes through binding to AC elements (ACCTACC motifs) present in the promoter regions of phenylpropanoid pathway genes. This binding specificity enables coordinated activation of the entire monolignol biosynthetic cascade, increasing coniferyl alcohol availability for subsequent lignan formation [19] [20].

The master regulator AtMYB46 operates at a higher hierarchical level, controlling the expression of multiple secondary wall biosynthetic programs including both lignin and lignan pathways. Overexpression of AtMYB46 in heterologous systems results in dramatic increases in lignan production, demonstrating the powerful regulatory potential of this transcription factor [20]. The regulatory network controlled by AtMYB46 encompasses not only direct target genes but also other transcription factors that amplify the regulatory signal throughout the pathway.

AP2/ERF family transcription factors contribute additional layers of regulation with demonstrated effects on lignan biosynthesis. The Isatis indigotica transcription factor Ii049 positively regulates lignan accumulation through activation of multiple pathway genes including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and dirigent proteins [18]. This regulation operates through salicylic acid-dependent signaling pathways that integrate stress responses with secondary metabolite production.

The regulatory mechanism of Ii049 involves direct transcriptional activation of lignan biosynthetic genes combined with modulation of salicylic acid biosynthesis, creating a feed-forward regulatory loop that amplifies lignan production under stress conditions. RNA interference experiments demonstrate that Ii049 knockdown significantly reduces lignan accumulation while simultaneously decreasing salicylic acid levels, confirming the interconnected nature of these regulatory pathways [18].

WRKY transcription factors provide additional regulatory complexity through their involvement in stress-responsive lignan production. IiWRKY34 demonstrates pleiotropic effects on lignan biosynthesis, simultaneously regulating yield, stress tolerance, and lignan content through modulation of multiple target genes. This transcription factor represents an important node for integrating environmental stress signals with metabolic responses [21].

Cis-regulatory elements within lignan biosynthetic gene promoters determine the responsiveness to different transcriptional regulators. AC elements serve as primary binding sites for MYB transcription factors, while AP2/ERF binding sites mediate responses to hormonal and stress signals. The combinatorial arrangement of these elements enables fine-tuned regulation of individual genes within the pathway [19] [22].

Chromatin-level regulation adds another dimension to transcriptional control through histone modifications and DNA methylation patterns that influence gene accessibility. Stress-induced changes in chromatin structure can rapidly reprogram lignan biosynthetic gene expression, enabling swift metabolic responses to environmental challenges [23].

MicroRNA-mediated post-transcriptional regulation provides dynamic control over lignan biosynthetic gene expression through sequence-specific mRNA targeting. Several microRNA families including miR397, miR156, and miR164 target components of the phenylpropanoid pathway, enabling rapid adjustment of enzyme levels in response to changing conditions [24] [25].

Table 5: Transcriptional Regulators of Lignan Biosynthesis

| Transcription Factor | Target Genes | Regulatory Mechanism | Cis-Regulatory Elements | Effect on Lignan Production |

|---|---|---|---|---|

| AtMYB85 | Monolignol biosynthetic genes | Direct activation of lignin biosynthesis | AC elements in promoters | Enhanced coniferyl alcohol availability |

| AtMYB46 | Master regulator of secondary wall genes | Master switch controlling transcriptional network | AC elements, secondary wall motifs | Comprehensive secondary metabolite regulation |

| Ii049 (AP2/ERF) | Lignan/lignin pathway genes | Positive regulation via salicylic acid pathway | Salicylic acid responsive elements | Increased lariciresinol and pinoresinol |

| IiWRKY34 | Multiple lignan pathway components | Pleiotropic effects on lignan production | Multiple responsive elements | Improved yield and stress tolerance |

| LTF1 (ERF) | DIR1 gene | Direct and specific regulation of lignan pathway | DIR1 promoter elements | Specific lignan pathway activation |